N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Description
Structural Motifs and Functional Group Synergy
The molecular architecture of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide (Figure 1) combines three critical elements:
Benzothiazole Core
- Planar aromatic system enabling DNA intercalation and topoisomerase inhibition
- Sulfur atom participating in covalent binding with cysteine residues (e.g., in tubulin polymerization inhibition)
- Nitrogen at position 1 acting as hydrogen bond acceptor for kinase domain interactions
Phenyl Spacer
- Provides conformational flexibility between benzothiazole and benzamide groups
- Ortho-substitution pattern prevents free rotation, locking the molecule in bioactive conformation
3,5-Dimethoxybenzamide
- Methoxy groups enhance lipophilicity (logP = 2.8) while maintaining water solubility via hydrogen bonding
- Amide linkage enables hydrogen bond donation/acceptance with protease active sites
Table 1: Comparative Analysis of Benzothiazole Derivatives
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-15-11-14(12-16(13-15)27-2)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)28-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTAWAQRVZVUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the coupling of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by cyclization to form the benzothiazole ring . Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel condensation: This method involves the condensation of 2-aminobenzenethiol with aldehydes in the presence of a base.
Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article delves into the compound's biological activity, synthesizing findings from diverse research studies and presenting relevant data.
Chemical Structure and Properties
The compound can be denoted by the following chemical structure:
- Molecular Formula: C16H14N2O3S
- CAS Number: 788951
- Molecular Weight: 302.36 g/mol
This structure features a benzothiazole moiety, which is often associated with various biological activities, including anticancer properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzothiazoles. For instance, a study evaluated several newly synthesized benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) culture assays. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and antiproliferative effects.
Key Findings:
- IC50 Values: The IC50 values for related compounds ranged from 6.26 µM to 20.46 µM in 2D and 3D assays respectively.
- Mechanism of Action: These compounds primarily bind within the minor groove of AT-DNA, suggesting a mode of action that involves interference with DNA replication and transcription processes .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| S. cerevisiae | 30 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Study on Lung Cancer Cell Lines:
- Antimicrobial Screening:
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide?
Answer:
The synthesis typically involves coupling a benzothiazole-containing amine with a substituted benzoyl chloride. For example, refluxing 2-aminophenylbenzothiazole with 3,5-dimethoxybenzoyl chloride in anhydrous ethanol or THF under basic conditions (e.g., triethylamine) can yield the target compound. Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and characterization via , , and high-resolution mass spectrometry (HRMS) are critical .
Basic: How is the crystal structure of this compound determined, and which software tools are essential?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/dichloromethane). Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Software like SHELXL refines the structure, while ORTEP-3 or Mercury visualizes thermal ellipsoids and packing diagrams . Key parameters include R-factor (<0.05), data-to-parameter ratio (>10), and validation using PLATON for symmetry checks .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. To mitigate:
- Validate compound purity via HPLC (>95%) and elemental analysis.
- Replicate assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells).
- Perform dose-response curves (IC/EC) and compare with positive controls (e.g., kinase inhibitors in ).
- Use computational docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins .
Advanced: What methodologies optimize the analysis of intermolecular interactions in its crystal lattice?
Answer:
Use Mercury CSD to quantify hydrogen bonds (e.g., C=O···H–N), π-π stacking distances (3.5–4.0 Å), and van der Waals contacts. The "Materials Module" identifies packing motifs (e.g., herringbone vs. layered). For weak interactions, Hirshfeld surface analysis with CrystalExplorer maps and fingerprint plots . Compare with Cambridge Structural Database (CSD) entries of analogous benzothiazole derivatives to identify trends .
Basic: What spectroscopic techniques confirm the identity of this compound?
Answer:
- : Look for methoxy singlet (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and benzothiazole NH (δ ~12.9 ppm, DO-exchangeable) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm) and benzothiazole C=N (~1600 cm).
- HRMS: Match molecular ion ([M+H]) to theoretical mass (e.g., CHNOS: 391.11 g/mol) .
Advanced: How can computational modeling predict its pharmacokinetic properties?
Answer:
- Lipophilicity: Calculate logP via ChemAxon or Schrödinger QikProp (target range: 2–4 for blood-brain barrier penetration).
- Metabolic Stability: Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4 oxidation sites).
- Solubility: Employ COSMO-RS for aqueous solubility estimates, validated via experimental shake-flask assays .
Basic: What are common impurities observed during synthesis, and how are they characterized?
Answer:
- Unreacted starting materials: Detect via TLC (R comparison) or HPLC retention time shifts.
- Hydrolysis byproducts: E.g., free 3,5-dimethoxybenzoic acid (δ 12.5 ppm in ).
- Oxidation products: Use LC-MS to identify sulfoxide/sulfone derivatives of benzothiazole .
Advanced: How can researchers address challenges in crystallizing this compound?
Answer:
- Solvent Screening: Test polar (DMSO, DMF) vs. non-polar (hexane, toluene) mixtures.
- Temperature Gradients: Use slow cooling (0.5°C/hour) or vapor diffusion (ether into DCM solution).
- Additives: Introduce co-crystallizing agents (e.g., 1,2-bis(4-pyridyl)ethane) to stabilize π-stacking .
Advanced: How to design structure-activity relationship (SAR) studies for benzothiazole derivatives?
Answer:
- Scaffold Modifications: Vary substituents on benzothiazole (e.g., electron-withdrawing groups at C-6) and benzamide (e.g., methoxy vs. hydroxyl).
- Bioisosteric Replacement: Substitute benzothiazole with benzimidazole or indole to assess binding affinity changes.
- 3D-QSAR: Build CoMFA/CoMSIA models using Sybyl-X to correlate steric/electrostatic fields with activity .
Basic: What safety precautions are required when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
